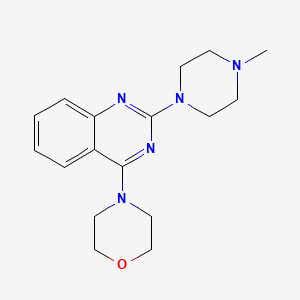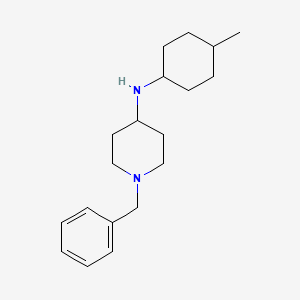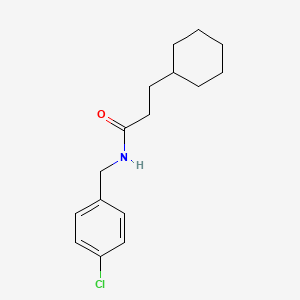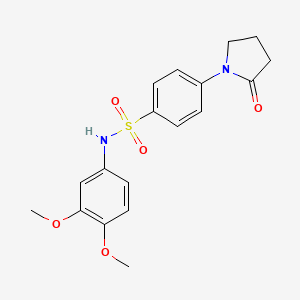
2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline, also known as PD153035, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Wirkmechanismus
2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline works by binding to the ATP-binding site of the EGFR, thereby inhibiting its tyrosine kinase activity and downstream signaling pathways. This leads to a decrease in cell proliferation, migration, and survival, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of EGFR and downstream signaling molecules, such as AKT and ERK, in cancer cells. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. It is also readily available from commercial sources. However, 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline has some limitations for lab experiments. It is a relatively toxic compound and requires careful handling. In addition, it has limited solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline. One area of interest is the development of new derivatives of 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline that may have improved potency and selectivity for EGFR inhibition. Another area of interest is the investigation of the potential use of 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline in combination with other cancer treatments, such as immunotherapy. Finally, there is ongoing research into the use of 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline as a tool compound for the study of EGFR signaling pathways and their role in cancer development and progression.
In conclusion, 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline is a small molecule tyrosine kinase inhibitor that has shown promising results in the treatment of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well studied. Future research on 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline may lead to the development of new cancer treatments and a better understanding of the role of EGFR signaling pathways in cancer development and progression.
Synthesemethoden
2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline can be synthesized through a multi-step process involving the reaction of 4-morpholinyl-aniline with 4-chloro-3-nitroquinazoline, followed by reduction of the nitro group and subsequent reaction with 4-methyl-1-piperazine. The final product is obtained through purification and isolation of the desired compound.
Wissenschaftliche Forschungsanwendungen
2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline has been extensively studied for its potential therapeutic applications in cancer treatment. It is a potent inhibitor of the epidermal growth factor receptor (EGFR), a tyrosine kinase that is overexpressed in many types of cancer. 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-20-6-8-22(9-7-20)17-18-15-5-3-2-4-14(15)16(19-17)21-10-12-23-13-11-21/h2-5H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUYMJTUIGDBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(benzylamino)-6-methyl-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5871818.png)
![4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5871824.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5871826.png)


![N'-[(2,3-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5871841.png)

![1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5871856.png)
![4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5871867.png)

![6-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one](/img/structure/B5871881.png)
![N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5871891.png)